7-Chloro vs 5-Chloro Physicochemical Comparison
The regiospecific placement of chlorine at the 7-position of the indole ring differentiates (7-chloro-1H-indol-3-yl)methanamine from its 5-chloro analog. While both share the same molecular formula (C9H9ClN2) and molecular weight (180.63 g/mol), the 7-chloro substitution alters electronic and steric properties, potentially affecting target binding and metabolic stability . In structure-activity relationship (SAR) studies of 3-aminomethylindole derivatives, the 7-chloro substitution pattern is critical for maintaining activity against neurodegenerative targets, whereas 5-chloro analogs exhibit different pharmacological profiles [1].
| Evidence Dimension | Molecular Properties |
|---|---|
| Target Compound Data | Molecular Weight: 180.63 g/mol; Predicted XLogP: 1.5; Predicted Boiling Point: 369.8±27.0 °C; Predicted Density: 1.349±0.06 g/cm³ |
| Comparator Or Baseline | 5-Chloro analog (CAS 113188-83-3): Molecular Weight 180.63 g/mol; No predicted XLogP data available |
| Quantified Difference | 7-chloro has 1.5 XLogP; 5-chloro data not available |
| Conditions | Computational prediction models |
Why This Matters
The 7-chloro substitution pattern is a key structural determinant for specific biological activities, making this compound essential for SAR studies and lead optimization campaigns targeting neurodegenerative diseases.
- [1] Lajarín-Cuesta R, et al. Design and synthesis of multipotent 3-aminomethylindoles and 7-azaindoles with enhanced protein phosphatase 2A-activating profile and neuroprotection. European Journal of Medicinal Chemistry. 2018;157:1234-1249. View Source
